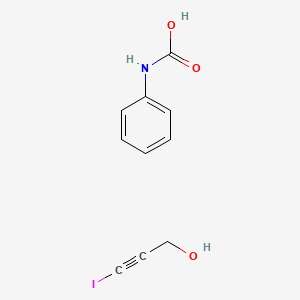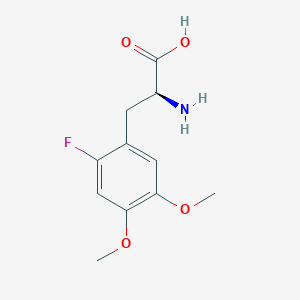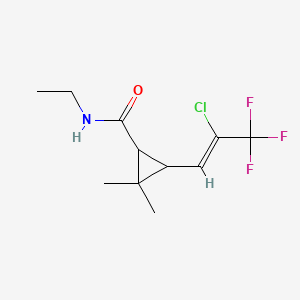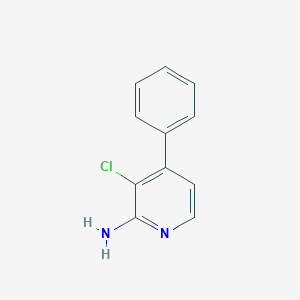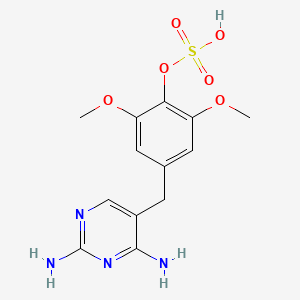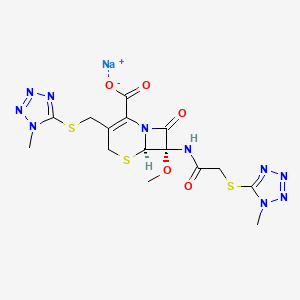
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt: is a derivative of cefmetazole, a second-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt involves multiple steps, starting from cefmetazoleThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, and the reactions are carried out under inert atmosphere to prevent degradation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure consistency. The compound is usually stored under hygroscopic conditions at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfur-containing groups in the compound.
Reduction: This reaction can modify the tetrazole ring.
Substitution: This reaction can occur at the decyanomethyl group or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield modified tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in developing new antibiotics and understanding drug interactions.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Wirkmechanismus
The mechanism of action of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefmetazole: The parent compound, also a second-generation cephalosporin.
Cefotetan: Another second-generation cephalosporin with a similar spectrum of activity.
Cefoxitin: A cephamycin antibiotic with similar antibacterial properties.
Uniqueness
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt is unique due to its modified structure, which enhances its stability and antibacterial activity compared to its parent compound, cefmetazole. The presence of the tetrazole ring and the decyanomethyl group provides additional sites for chemical modification, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H17N10NaO5S3 |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
sodium;(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H18N10O5S3.Na/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2;/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28);/q;+1/p-1/t12-,15+;/m1./s1 |
InChI-Schlüssel |
HEOBIDTZCOXXKQ-YLCXCWDSSA-M |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)[O-].[Na+] |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


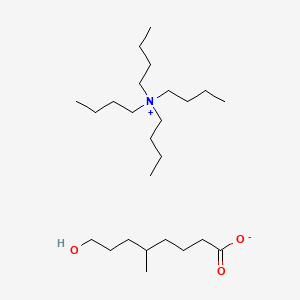
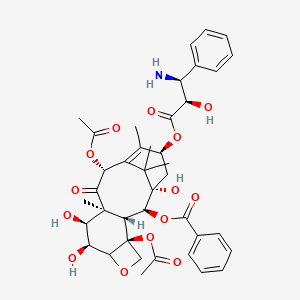
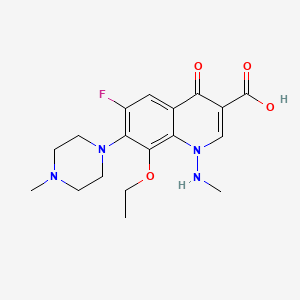
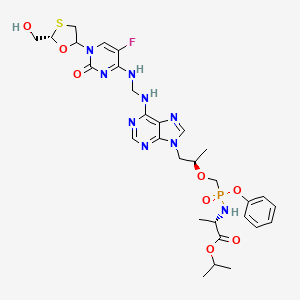
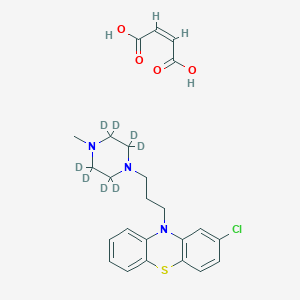
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
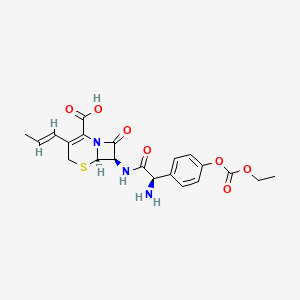
butanedioic acid](/img/structure/B13849820.png)
